molecular formula C16H19N3O4S B11051913 4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11051913
M. Wt: 349.4 g/mol
InChI Key: PTEBJNVVUJZLLE-UHFFFAOYSA-N
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Description

4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d][1,3]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multiple steps, starting from readily available precursorsCommon reagents used in the synthesis include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dihydroxyphenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
  • 4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one derivatives

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxyl and methoxy groups on the phenyl ring. This combination of functional groups and the pyrazolo[3,4-d][1,3]thiazine core provides distinct chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C16H19N3O4S/c1-7(2)19-15-12(16(22)18-19)14(24-8(3)17-15)9-5-10(20)13(21)11(6-9)23-4/h5-7,14,20-21H,1-4H3,(H,18,22)

InChI Key

PTEBJNVVUJZLLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC(=C(C(=C3)OC)O)O)C(=O)NN2C(C)C

Origin of Product

United States

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